4-(difluoromethyl)-7-hydroxy-2H-chromen-2-one
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves difluoromethylation reactions. Various methods have been developed for introducing difluoromethyl groups into aromatic compounds and aliphatic multiple C–C bonds. These methods are environmentally benign and can be performed under mild conditions .
Molecular Structure Analysis
The molecular structure of 4-(difluoromethyl)-7-hydroxy-2H-chromen-2-one consists of a chromone scaffold with a difluoromethyl group at the 4-position and a hydroxy group at the 7-position .
Chemical Reactions Analysis
The compound can undergo various chemical reactions, including difluoromethylation reactions. These reactions can introduce difluoromethyl groups into aromatic compounds and aliphatic multiple C–C bonds .
Physical and Chemical Properties Analysis
Scientific Research Applications
Spectral Analysis and Quantum Studies
Spectral analysis and quantum mechanical studies on various pharmaceutically active flavonoid compounds, including structural analogues of 4-(difluoromethyl)-7-hydroxy-2H-chromen-2-one, offer insights into their interactions with graphene, enhancing physicochemical properties. Such research underlines the potential of these compounds in forming molecular self-assemblies with graphene, promising in various scientific applications, particularly in enhancing the efficiency of photovoltaic devices and predicting biological activity through molecular docking studies (Al-Otaibi et al., 2020).
Synthesis and Characterization
The synthesis of difluoromethylthiolated chromen-4-ones using elemental sulfur and ClCF2CO2Na as the difluoromethylthiolating agent has been detailed. This process produces HCF2S-containing 4H-chromen-4-one and 9H-thieno[3,2-b]chromen-9-one derivatives efficiently, underlining a practical and efficient protocol with a focus on cost-effectiveness and availability of starting materials (Zhang et al., 2019).
Facile Synthetic Strategies
A facile and efficient strategy for synthesizing 3-((trifluoromethyl)thio)-4H-chromen-4-one has been developed. This strategy utilizes AgSCF3 and trichloroisocyanuric acid to generate active electrophilic trifluoromethylthio species in situ, showcasing a method that proceeds under mild conditions, demonstrating the potential for broad application in scientific research due to its insensitivity to air and moisture (Xiang & Yang, 2014).
Green Chemistry Approaches
Innovative green chemistry approaches for synthesizing chromen derivatives emphasize the importance of environmentally friendly procedures. One study highlights the synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives using Fe3O4@SiO2–imid–PMAn nanoparticles as magnetic catalysts under ultrasonic irradiation or reflux conditions in water. This method boasts advantages such as operational simplicity, excellent yields, short reaction times, and no need for workup or purification, contributing to the development of more sustainable chemical processes (Esmaeilpour et al., 2015).
Anticancer Activity
The in vitro anticancer activity of pyrano[3, 2-c]chromene derivatives has been investigated, revealing that certain derivatives exhibit significant antitumor activity against various cancer cell lines. These compounds have been shown to induce cell cycle arrest and trigger apoptosis, offering valuable insights into the development of new therapeutic agents. The study underscores the importance of structural modifications in enhancing the anticancer efficacy of chromene derivatives, with compounds showing potential as lead structures for cancer therapy development (El-Agrody et al., 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds containing a difluoromethyl group have been found to inhibit histone deacetylase 6 (hdac6) . HDAC6 is an attractive drug development target due to its role in the immune response, neuropathy, and cancer .
Mode of Action
Difluoromethyl-containing compounds have been shown to be potent inhibitors of hdac6 . They undergo an enzyme-catalyzed ring-opening reaction, forming a tight and long-lived enzyme–inhibitor complex .
Biochemical Pathways
Hdac6, a potential target of difluoromethyl-containing compounds, plays a crucial role in various cellular processes, including cell motility, proliferation, apoptosis, and the aggresomal pathway .
Pharmacokinetics
The difluoromethyl group has been observed to enhance the lipophilicity and metabolic stability of compounds, which are critical considerations in drug design .
Result of Action
Inhibition of hdac6 by difluoromethyl-containing compounds could potentially lead to changes in cellular processes such as cell motility, proliferation, apoptosis, and the aggresomal pathway .
Action Environment
The reaction outcomes of difluoromethyl-containing compounds are known to be restricted by the reaction environment .
Properties
IUPAC Name |
4-(difluoromethyl)-7-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2O3/c11-10(12)7-4-9(14)15-8-3-5(13)1-2-6(7)8/h1-4,10,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVTWUTXGVPZRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C=C2C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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